molecular formula C14H12N2OS B1147666 6-MEO-BTA-0 CAS No. 43036-17-5

6-MEO-BTA-0

Cat. No. B1147666
Key on ui cas rn: 43036-17-5
M. Wt: 256.32
InChI Key:
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Patent
US08895313B2

Procedure details

Prepared as described in the Nitro Reduction section using 2-(4-nitrophenyl)-6-methoxybenzothiazole (5.0 g, 17.5 mmol) and tin (II) dichloride dihydrate (31.5 g, 0.14 mol) in EtOH (150 ml) to give the title compound (4.2 g, 93%) as a colourless solid after work-up and recrystallisation from EtOH.
[Compound]
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
31.5 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][C:12]3[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:13]=3[N:14]=2)=[CH:6][CH:5]=1)([O-])=O.O.O.[Sn](Cl)Cl>CCO>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[S:11][C:12]3[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:13]=3[N:14]=2)=[CH:8][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Step Three
Name
Quantity
31.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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